N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide - 952863-89-7

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog Number: EVT-2953864
CAS Number: 952863-89-7
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to yield the corresponding hydrazide. []
  • Step 2: Cyclization of the hydrazide with carbon disulfide in a basic medium to obtain the 5-substituted-1,3,4-oxadiazole-2-thiol. [, , ]
  • Step 3: Reaction of the thiol with 2-bromoacetamide or 2-chloroacetamide in the presence of a base, such as potassium carbonate or sodium hydride, to yield the desired N-substituted-1,3,4-oxadiazole-2-acetamide. [, , , , , , ]
Molecular Structure Analysis

The molecular structure of N-substituted-1,3,4-oxadiazole-2-acetamides has been extensively studied using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. X-ray crystallography has also been employed to determine the single-crystal structures of several derivatives. [, , , , ]

Chemical Reactions Analysis
  • N-alkylation/arylation: Reaction with alkyl or aryl halides in the presence of a base can introduce various substituents on the nitrogen atom of the acetamide group. [, , , ]
Applications
  • Antimicrobial Activity: Numerous studies have reported the potent antibacterial and antifungal activity of these compounds. For instance, compounds with halogen and nitro substituents exhibited significant activity against Mycobacterium tuberculosis. [, , , , , , , , , , ]

  • Anticancer Activity: Some derivatives have been identified as potential anticancer agents, showing promising activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. [, , , , ]

  • Anticonvulsant Activity: These compounds have also been investigated for their anticonvulsant properties. Some derivatives exhibited significant protection against seizures induced by pentylenetetrazole (PTZ). [, ]

  • Anti-Inflammatory Activity: The anti-inflammatory potential of these compounds has been investigated, showing promising results in some cases. []

  • Antioxidant Activity: Certain derivatives have demonstrated potent antioxidant activity by scavenging free radicals. [, , , ]

  • Local Anesthetic Activity: Some N-substituted-1,3,4-oxadiazole-2-acetamide derivatives displayed notable local anesthetic activity in rabbit corneal reflex and guinea pig wheal derm models. []

  • Alkaline Phosphatase Inhibition: These compounds have been investigated for their potential as alkaline phosphatase inhibitors, demonstrating good to excellent activity in bioassays. []

  • Tobacco Mosaic Virus (TMV) Inhibition: Certain derivatives showed promising curative activity against TMV, with some exhibiting strong interactions with the TMV coat protein. []

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition: Research led to the development of a potent and selective CRAC channel inhibitor with a favorable pharmacokinetic profile and promising results in preclinical models of rheumatoid arthritis. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide (8)

  • Compound Description: This compound represents a naphtho-furan derivative incorporating a 1,3,4-oxadiazole moiety. It was synthesized and evaluated for its antimicrobial properties, demonstrating good antibacterial and antifungal activity. []

N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1- yl)acetamide (5)

  • Compound Description: This compound is another naphtho-furan derivative containing the 1,3,4-oxadiazole ring system. Similar to compound 8, it was synthesized and assessed for its antimicrobial properties, showing promising antibacterial and antifungal activity. []

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: This series of compounds features a nitro-substituted heteroaromatic ring linked to the carboxamide group of the 1,3,4-oxadiazole moiety. Their antitubercular activity was evaluated, and the structure-activity relationship suggested that the electronic density distribution within the heteroaromatic ring influences their efficacy. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

  • Compound Description: This heterocyclic compound contains a 1,3,4-oxadiazole ring with a methoxyphenyl substituent. It also possesses a benzonitrile group in its structure. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

  • Compound Description: This compound is another heterocyclic 1,3,4-oxadiazole derivative with a chlorophenyl substituent on the oxadiazole ring. It features an acetamide group attached to a phenyl ring, which is further linked to the oxadiazole moiety through a methoxy group. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

  • Compound Description: This series of compounds features various N-alkyl/aryl substituents on the acetamide group linked to the 1,3,4-oxadiazole ring. These compounds were synthesized and evaluated for their antimicrobial and hemolytic activities, with some exhibiting potent antimicrobial effects while maintaining low toxicity. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series represents a range of acetamides featuring a substituted 1,3,4-oxadiazole ring. These compounds were synthesized and investigated for their local anesthetic potential using rabbit corneal reflex and guinea pig wheal derm methods. The study successfully identified several compounds with significant local anesthetic activity. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of compounds comprises oxadiazole analogs synthesized from 2-aminopyridine. Their antiproliferative and antimicrobial activities were assessed, with several compounds exhibiting promising results against specific cancer cell lines and microbial strains. []

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

  • Compound Description: These compounds are p-toluenesulfonamide derivatives featuring a 1,3,4-oxadiazole ring linked to a complex substituent containing a furan ring and an aroylmethyl group. They were synthesized through a multi-step reaction involving cyclization and acid-catalyzed reactions. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

  • Compound Description: This series consists of benzamide derivatives containing a 1,3,4-oxadiazole ring with an alkylthio substituent. These compounds were synthesized and evaluated for their potential as alkaline phosphatase inhibitors. The study revealed that these compounds exhibited good to excellent inhibitory activity, with some showing higher potency than the standard inhibitor. []

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

  • Compound Description: This series includes derivatives of N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine, synthesized and tested for their in vitro anticancer activity. The study revealed promising results, particularly against liver cancer cell lines, highlighting their potential as anticancer agents. []

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

  • Compound Description: This compound features two 1,3,4-oxadiazole rings linked by a thiophene ring, with chlorophenyl substituents on both oxadiazole rings. The structure also includes dibutoxy substituents on the thiophene ring. []

N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds consists of acetamide derivatives containing a 1,3,4-oxadiazole ring with a trimethoxyphenyl substituent, connected through a sulfur atom (sulfanyl group). These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This complex molecule is a hybrid structure containing both 1,3,4-thiadiazole and dichloroacetic acid moieties, linked through a pyrazoline ring. The molecule was synthesized through a cost-effective approach and evaluated for its anticancer activity in vitro using the NCI DTP protocol. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring. Notably, this compound has a specific crystalline modification that exhibits advantageous stability properties, making it particularly interesting for pharmaceutical formulations, especially suspensions. []

N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives

  • Compound Description: This series of compounds comprises acetamide derivatives containing both 1,3,4-thiadiazole and benzothiazole rings. They were synthesized using a convenient and efficient method involving carbodiimide condensation. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4)

  • Compound Description: This compound is an acetamide derivative featuring a 1,3,4-oxadiazole ring linked to a diphenylmethyl group. It also includes a pyrazine ring attached to the acetamide nitrogen. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring with a methoxyphenyl substituent. It also includes a chromenone moiety and a methanol group in its structure. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

  • Compound Description: This series includes derivatives of acetohydrazides incorporating a 1,3,4-oxadiazole ring linked through a sulfur atom. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains, including some with good activity against fungal infections. []

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

  • Compound Description: This compound is an acetamide derivative featuring a 1,3,4-oxadiazole ring linked to an indolylmethyl group through a sulfur atom. The structure also includes a dimethylphenyl substituent on the acetamide nitrogen. This compound was studied for its stability under various stress conditions, including acidic, basic, oxidative, UV light, and altered temperature and humidity. []
  • Compound Description: These compounds are a series of 1,3,4-oxadiazole derivatives with varying substituents, synthesized and screened for antimicrobial and antioxidant activities. They were designed as part of a systematic investigation to develop new bioactive compounds. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound is a methanesulfonamide derivative containing a 1,3,4-oxadiazole ring linked to a complex substituent involving a phenylethenyl group and a sulfonyl group. The crystal structure of this compound was analyzed, revealing key structural features and interactions. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

  • Compound Description: This series of compounds consists of acetamide derivatives containing a 1,3,4-oxadiazole ring with an aryl substituent, connected through a sulfur atom (thio group) to a naphthyridine moiety. These compounds were synthesized and evaluated for their antibacterial activity, exhibiting significant potential against various bacterial strains. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

  • Compound Description: This series represents a range of acetamide derivatives characterized by a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group. These compounds were investigated for their potential as anticancer agents by evaluating their in vitro activity against various cancer cell lines and exploring their ability to induce apoptosis. []

N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives

  • Compound Description: This series comprises acetamide derivatives featuring both 1,3,4-thiadiazole and triazole rings. They were synthesized and evaluated for their anticonvulsant activity. []

2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide (3)

  • Compound Description: This compound is an acetamide derivative featuring a 1,3,4-thiadiazole ring with a pentadecyl substituent. It served as a precursor for synthesizing various heterocyclic compounds with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. The resulting compounds were evaluated for their antimicrobial and surface activities. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound includes a 1,3,4-oxadiazole ring with a phenyl substituent. Additionally, it contains a pyridazinone ring in its structure, along with a chlorine atom and a dimethylamino group. []

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring with a chlorophenyl substituent. It features a sulfur atom linking the oxadiazole ring to an ethanone moiety, which is further substituted with another chlorophenyl group. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This benzamide derivative features a 1,3,4-oxadiazole ring with a thioxo group. It also includes a chlorophenyl substituent on the benzamide nitrogen and a butyl chain attached to the oxadiazole ring. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: These compounds are a series of bi-heterocyclic acetamides containing both 1,3-thiazole and 1,3,4-oxadiazole rings. They were synthesized and evaluated for their potential therapeutic activities against Alzheimer's disease and diabetes, with promising results as enzyme inhibitors. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series comprises acetamide derivatives containing a 1,3,4-oxadiazole ring linked to a benzodioxin moiety through a sulfur atom (sulfanyl group). These compounds were synthesized and evaluated for their antibacterial activity, exhibiting potent activity against various bacterial strains. They were also assessed for cytotoxicity through hemolytic activity and showed low toxicity profiles. []

Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines (6a-l)

  • Compound Description: This series comprises twelve benzamine derivatives featuring a 1,3,4-oxadiazole ring connected through a methylene linker. These compounds were synthesized and evaluated for their antiproliferative and antioxidant activities. Several compounds showed promising results, particularly against specific cancer cell lines and as radical scavengers. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives (9a-n)

  • Compound Description: This series includes derivatives of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, synthesized and evaluated for their anti-cancer and antimicrobial activities. Several compounds exhibited potent cytotoxic activity against the MCF-7 cancer cell line, and some showed moderate antibacterial and antifungal activities. []

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

  • Compound Description: These compounds are 1,3,4-oxadiazole derivatives synthesized through a one-pot, four-component reaction involving cyclobutanone, dibenzylamine, (isocyanoimino)triphenylphosphorane, and an aromatic carboxylic acid. []

5‐[[2‐(phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2‐amine derivatives (28–45)

  • Compound Description: This series encompasses 1,3,4-oxadiazole derivatives characterized by a benzimidazole ring linked to the oxadiazole moiety through a methylene bridge. These compounds were synthesized and evaluated for their antioxidant properties and radical scavenging activities, demonstrating promising results. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound represents a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It has been extensively studied, including structure-activity relationship analysis and preclinical characterization. The compound demonstrated promising results in in vivo models of rheumatoid arthritis, highlighting its potential as a therapeutic agent for inflammatory diseases. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

  • Compound Description: This series consists of propanamide derivatives containing both 1,3-thiazole and 1,3,4-oxadiazole rings. They were synthesized and evaluated for their urease inhibitory potential and cytotoxicity. The results indicated that these bi-heterocyclic compounds exhibit very promising urease inhibitory activity while maintaining low cytotoxicity profiles. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring and an isoxazole ring, both substituted with a chlorophenyl group. It also includes a phenyl substituent on the oxadiazole ring. []

2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

  • Compound Description: This compound includes a 1,3,4-oxadiazole ring with a pyridyl substituent. It also features a quinoline ring and a p-tolyloxy group in its structure. This compound was synthesized and screened for its antibacterial activities against various bacterial strains, showing potential for further development. []

3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives

  • Compound Description: This series encompasses aniline derivatives containing a 1,3,4-oxadiazole ring with a cyclohexyl substituent. These compounds were synthesized and assessed for their antimicrobial activity against a panel of bacterial and fungal strains. The results indicated moderate to good antimicrobial activity, suggesting their potential as antimicrobial agents. []

Properties

CAS Number

952863-89-7

Product Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64

InChI

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)

InChI Key

DYEKIHUJYYWZST-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.